molecular formula C4H8O5S B3058366 Ethyl sulfoacetate CAS No. 89124-45-8

Ethyl sulfoacetate

Cat. No. B3058366
CAS RN: 89124-45-8
M. Wt: 168.17 g/mol
InChI Key: YVPPWLBQPPBIGX-UHFFFAOYSA-N
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Description

Ethyl sulfoacetate is a white crystalline powder that is commonly used in a variety of industries, including pharmaceuticals, agrochemicals, and personal care products. It is a sulfonic acid ester that is derived from sulfoacetic acid. Ethyl sulfoacetate is a versatile compound that has a wide range of applications due to its unique chemical properties.

Scientific Research Applications

Environmental Fate of Perfluoroalkyl Sulfonamide Derivatives

Ethyl sulfoacetate, specifically N-ethyl perfluorooctane sulfonamide (EtFOSA), is a focus in environmental science due to its transformation into perfluorooctane sulfonic acid (PFOS) and other persistent derivatives. Studies have explored its aerobic soil biotransformation and highlighted the significant contribution of such transformations to PFOS in the soil environment. These studies also revealed degradation products like EtFOSA alcohol, suggesting pathways of environmental degradation and the potential for bioaccumulation in plants and microorganisms (Avendaño & Liu, 2015).

Uptake and Biodegradation in Agricultural Systems

The uptake, leaching, and biodegradation of EtFOSA in soil-carrot mesocosms have been studied. These studies revealed the transformation of EtFOSA into PFOS and other related substances, suggesting its impact on agricultural crops and the surrounding environment. The findings are significant in understanding the environmental impact of pesticides containing EtFOSA (Zabaleta et al., 2018).

Biotransformation in Wetland Microcosms

The interactions between microbial communities and N-EtFOSA under aerobic and anaerobic conditions have been researched, particularly in wetland environments. This research is crucial for understanding the biodegradation process in wetlands, as well as the effects of contaminants like N-EtFOSA on microbial diversity and richness. This study also identified Methylocaldum as a microbial species that could potentially degrade N-EtFOSA (Yin et al., 2018).

Impact on Mitochondrial Function

Research into the effects of perfluorooctane sulfonamides, including N-EtFOSA, on mitochondrial function has revealed their capacity to interfere with mitochondrial respiration. This is significant in toxicology and pharmacology, providing insights into how these compounds can affect cellular metabolism and energy production (Starkov & Wallace, 2002).

Agricultural and Environmental Implications

The use of EtFOSA in agriculture, particularly as a pesticide in Brazil, has been studied for its environmental implications. These studies have shown that EtFOSA can lead to the presence of per- and polyfluoroalkyl substances (PFASs) in various environmental matrices, thus contributing to environmental pollution (Nascimento et al., 2018).

properties

IUPAC Name

2-ethoxy-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPWLBQPPBIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480908
Record name ethyl sulfoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl sulfoacetate

CAS RN

89124-45-8
Record name ethyl sulfoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Na2SO3 (10 g, 79 mmol.) in 50 mL of H2O was added a solution of ethyl 2-chloroacetate (12.7 mL, 119 mmol.) in 55 mL of EtOH. The mixture was heated at reflux for 6 h, after which time all the volatiles were removed by evaporation under reduced pressure. The concentrated materials were dried to afford crude (ethoxycarbonyl)methanesulfonic acid (13.3 g, 100%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.21 g (15.8 mmol) of sulfoacetic acid was suspended in 30 ml of ethanol, and the suspension was heated at 80° C. under reflux for 5 hours. The solvent was distilled off to obtain the title compound.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sulfoacetic acid (52 g, 371 mM) and EtOH (500 mL) were heated under reflux for 20 hours. The reaction mixture was cooled, and the excess ethanol was removed under vacuum to give ethyl sulfoacetate.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Górski, D Basiak, A Talko, T Basak… - European Journal of …, 2018 - Wiley Online Library
… group in stabilized derivatives of ethyl sulfoacetate 5. When nonstabilized alkanesulfonates … fact that stronger carbanion stabilization in derivatives of ethyl sulfoacetate (5c, 5d, and 5f) …
JK Weil, RG Bistline Jr, AJ Stirton - Journal of the American …, 1953 - ACS Publications
CieHss (stearate series). In 22 cases R was a nor-mal alkyl group of 1 to 18 carbon atoms. Two esters of secondary alcohols were included. Tables I and II give the melting points, …
Number of citations: 51 pubs.acs.org
CS Mahon, AW Jackson, BS Murray, DA Fulton - Polymer Chemistry, 2013 - pubs.rsc.org
… To a stirred solution of ethyl sulfoacetate 4 (1.00 g, 4.85 mmol) in water (20 mL) was added hydrazine hydrate (3.52 mL, 72.7 mmol). The reaction mixture was left to stir at room …
Number of citations: 21 pubs.rsc.org
J Harmer, C Finazzo, R Piskorski, C Bauer… - Journal of the …, 2005 - ACS Publications
… Ammonium Ethyl Sulfoacetate (2). A solution of 2.52 g of sodium sulfite (20 mmol) in 8 mL of water was cooled with an ice bath and stirred while a solution of ethyl bromoacetate (20 …
Number of citations: 52 pubs.acs.org
OH Wheeler - Journal of the American Chemical Society, 1953 - ACS Publications
CieHss (stearate series). In 22 cases R was a nor-mal alkyl group of 1 to 18 carbon atoms. Two esters of secondary alcohols were included. Tables I and II give the melting points, …
Number of citations: 4 pubs.acs.org
CD Dawson, SM Irwin, LRF Backman, C Le… - Cell Chemical …, 2021 - cell.com
… According to the literature, $35% by weight of the crude solid is ammonium ethyl sulfoacetate. Since the next step utilizes excess reagents (>10 equiv.), we assumed a 35% by weight for …
Number of citations: 12 www.cell.com

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